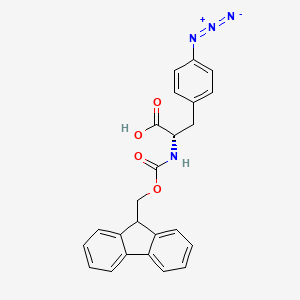

Fmoc-4-azido-L-phenylalanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fmoc-4-azido-L-phenylalanine is a derivative of the amino acid phenylalanine, modified with an azido group at the para position of the phenyl ring and protected with a fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus. This compound is widely used in peptide synthesis, particularly in the creation of photoreactive affinity labels and other biologically active molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-4-azido-L-phenylalanine typically involves the following steps:

Protection of the amino group: The amino group of L-phenylalanine is protected using the Fmoc group.

Introduction of the azido group: The azido group is introduced at the para position of the phenyl ring through a diazotization reaction followed by azidation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .

Types of Reactions:

Substitution Reactions: The azido group can undergo substitution reactions, particularly in the presence of alkenes or alkynes, to form triazole linkages via Huisgen 1,3-dipolar cycloaddition (click chemistry).

Reduction Reactions: The azido group can be reduced to an amine using reagents such as triphenylphosphine in the Staudinger reduction.

Common Reagents and Conditions:

Huisgen 1,3-dipolar cycloaddition: Typically involves copper(I) catalysts and is performed under mild conditions.

Staudinger reduction: Utilizes triphenylphosphine and water or other reducing agents.

Major Products Formed:

Triazole derivatives: Formed from click chemistry reactions.

Amine derivatives: Formed from the reduction of the azido group.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc-4-azido-L-phenylalanine serves as a crucial building block in the synthesis of peptides. Its incorporation into peptide sequences allows researchers to create complex structures necessary for studying various biochemical processes. The Fmoc (fluorenylmethyloxycarbonyl) protecting group facilitates solid-phase peptide synthesis (SPPS), enabling efficient assembly of peptides with precise control over sequence and structure.

Key Features:

- Versatility: Comparable in size to natural amino acids like phenylalanine and tyrosine, allowing for seamless integration into peptide chains.

- Efficiency: Streamlined synthesis protocols reduce the time and cost associated with peptide production.

Click Chemistry

The azide functional group of this compound makes it an ideal candidate for click chemistry applications. This technique allows for the rapid and efficient conjugation of biomolecules, which is particularly useful in drug development and biomolecular research.

Applications:

- Bioconjugation: Facilitates the attachment of therapeutic agents to proteins or antibodies, enhancing targeted delivery systems.

- Fluorescent Labeling: Enables the tagging of proteins with fluorescent dyes for visualization in live-cell imaging studies.

Drug Development

This compound is increasingly being explored in the design of new pharmaceuticals. Its ability to selectively target specific proteins or pathways enhances the efficacy of drug candidates.

Case Studies:

- Research has demonstrated that incorporating this compound into drug design can improve specificity and reduce off-target effects, leading to more effective treatments with fewer side effects .

Bioconjugation Processes

The compound's role in bioconjugation is pivotal for advancing therapeutic strategies. By allowing for the selective attachment of various biomolecules, it improves the development of targeted therapies.

Applications:

- Protein PEGylation: Enhances the solubility and bioavailability of therapeutic proteins.

- Antibody Drug Conjugates: Facilitates the attachment of cytotoxic drugs to antibodies for targeted cancer therapy .

Innovative Research Applications

Recent studies have highlighted innovative uses of this compound in chemical biology and protein engineering:

Photochemical Control:

Research conducted by D. Dafydd Jones demonstrated that incorporating this compound into fluorescent proteins like GFP allows for photochemical control over their fluorescence properties. When irradiated with UV light, the azide group generates reactive nitrene species that can induce structural changes within proteins, altering their fluorescence profiles .

Vibrational Probing:

The distinctive azide stretch observed in infrared spectra has enabled researchers to use this compound as a vibrational probe to study local protein dynamics during folding and catalysis .

Data Table: Applications Overview

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Building block for complex peptide structures | High efficiency and versatility |

| Click Chemistry | Rapid conjugation of biomolecules | Enhanced specificity in drug development |

| Drug Development | Targeting specific proteins/pathways | Improved efficacy and reduced side effects |

| Bioconjugation | Attachment of therapeutic agents to biomolecules | Better targeting and delivery systems |

| Photochemical Control | Modifying fluorescence properties through UV irradiation | Innovative imaging techniques |

| Vibrational Probing | Studying protein dynamics via infrared spectroscopy | Insights into folding and catalytic processes |

Mecanismo De Acción

The azido group in Fmoc-4-azido-L-phenylalanine can participate in bioorthogonal reactions, allowing for the selective modification of biomolecules without interfering with native biological processes. This is particularly useful in labeling and tracking proteins within cells. The Fmoc group protects the amino terminus during synthesis and can be removed under mild conditions to reveal the free amine for further reactions .

Comparación Con Compuestos Similares

Fmoc-4-cyano-L-phenylalanine: Contains a cyano group instead of an azido group.

Fmoc-4-iodo-L-phenylalanine: Contains an iodine atom at the para position.

Fmoc-4-trifluoromethyl-L-phenylalanine: Contains a trifluoromethyl group at the para position.

Uniqueness of Fmoc-4-azido-L-phenylalanine:

- The azido group provides unique reactivity, particularly in click chemistry, which is not available with other substituents like cyano, iodo, or trifluoromethyl groups.

- The ability to undergo bioorthogonal reactions makes it highly valuable for applications in bioconjugation and protein engineering .

Actividad Biológica

Fmoc-4-azido-L-phenylalanine (Fmoc-4-N3-Phe) is an unnatural amino acid that has garnered significant attention in the fields of chemical biology and protein engineering. Its unique properties, particularly the azide functional group, allow for diverse applications in biochemistry, including site-specific labeling, photochemical studies, and as a building block in peptide synthesis.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C24H20N4O4 |

| Molecular Weight | 428.45 g/mol |

| CAS Number | 163217-43-4 |

| Purity | >98% (HPLC) |

| Solubility | Soluble in DMSO, DMF; insoluble in water, methanol, acetonitrile |

| Storage Conditions | -20°C |

The compound is typically used in solid-phase peptide synthesis (SPPS), where its azide group is stable under common deprotection conditions such as trifluoroacetic acid (TFA) or piperidine .

Incorporation into Proteins

This compound can be incorporated into proteins through ribosome-mediated synthesis using an orthogonal tRNA/synthase pair. This incorporation allows for post-translational modifications and the introduction of various functional groups via click chemistry reactions, particularly Cu(I)-catalyzed azide-alkyne cycloadditions (CuAAC) .

Photochemical Applications

One of the most notable applications of this compound is in photochemical studies. Upon UV irradiation, the azide group generates a reactive nitrene species that can induce crosslinking and structural rearrangements within proteins. This property has been exploited to control the fluorescent properties of proteins like GFP and mCherry, enabling precise manipulation of their optical characteristics .

Safety Considerations

While this compound is widely used, it possesses explosive characteristics when isolated. This risk was previously undocumented, highlighting the need for careful handling and storage protocols to mitigate potential hazards during synthesis and application .

Case Study 1: Protein Labeling

In a study conducted by Jones et al., this compound was incorporated into a fluorescent protein to investigate local protein dynamics. The incorporation allowed for real-time monitoring of protein folding and interactions using infrared spectroscopy, showcasing the utility of this compound as a vibrational probe .

Case Study 2: Drug Development

Research by Otting's laboratory utilized this compound to develop multi-dentate ligands for metal ion complexation. This approach facilitated the introduction of EPR and NMR-active labels into proteins, providing insights into their structural dynamics and interactions essential for drug development processes .

Propiedades

IUPAC Name |

(2S)-3-(4-azidophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O4/c25-28-27-16-11-9-15(10-12-16)13-22(23(29)30)26-24(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,31)(H,29,30)/t22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDDCQWPWXJJNFA-QFIPXVFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)N=[N+]=[N-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)N=[N+]=[N-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.